molecular formula C13H14ClNO2 B6334964 Methyl amino(2-naphthyl)acetate hydrochloride CAS No. 179811-51-9

Methyl amino(2-naphthyl)acetate hydrochloride

Cat. No.: B6334964
CAS No.: 179811-51-9
M. Wt: 251.71 g/mol
InChI Key: GIDMDKRCSDIXST-UHFFFAOYSA-N
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Description

Methyl amino(2-naphthyl)acetate hydrochloride is a useful research compound. Its molecular formula is C13H14ClNO2 and its molecular weight is 251.71 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-amino-2-(naphthalen-2-yl)acetate HCl is 251.0713064 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-naphthalen-2-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11;/h2-8,12H,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDMDKRCSDIXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC2=CC=CC=C2C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Significance of Naphthyl Containing Scaffolds in Organic and Medicinal Chemistry

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in the realm of organic and medicinal chemistry. nih.govmdpi.comenamine.net Its rigid, planar, and lipophilic nature makes it an ideal building block for designing molecules that can effectively interact with biological targets. acs.org The fused two-ring system of naphthalene provides a stable and reactive core that can be readily functionalized, allowing chemists to create a diverse array of complex molecules with specific biological activities. mdpi.com

The versatility of the naphthalene moiety is evidenced by its presence in a wide range of FDA-approved drugs. enamine.net These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. enamine.netmyskinrecipes.com For instance, drugs like Naproxen (an anti-inflammatory agent), Propranolol (a beta-blocker), and Nafcillin (an antibiotic) all feature the naphthalene core. enamine.net The ability of the naphthyl group to modulate the pharmacokinetic and pharmacodynamic properties of a molecule makes it a valuable component in drug discovery and development. nih.gov

Table 1: Examples of Naphthalene-Containing Drugs and Their Therapeutic Applications
Drug NameTherapeutic ClassRole of Naphthyl Moiety
NaproxenNonsteroidal Anti-Inflammatory Drug (NSAID)Forms the core scaffold, contributing to its anti-inflammatory action.
PropranololBeta-BlockerEssential for its binding to beta-adrenergic receptors.
NafcillinAntibiotic (Penicillin class)Part of the side chain, influencing its antibacterial spectrum and stability. nih.gov
TerbinafineAntifungalA key component of this allylamine (B125299) antifungal agent. enamine.net
DuloxetineAntidepressant (SNRI)The naphthyl group is a key structural feature contributing to its activity. enamine.net

Academic Importance of Alpha Amino Acid Derivatives in Modern Chemical Research

Alpha-amino acids are the fundamental building blocks of proteins, but their derivatives, particularly alpha-amino acid esters, hold significant importance in their own right within modern chemical research. nih.gov These compounds are invaluable intermediates in organic synthesis, serving a multitude of purposes from peptide synthesis to the creation of complex natural products and pharmaceuticals. nih.govnih.gov

One of the primary uses of alpha-amino acid esters is in the synthesis of non-natural amino acids. These unnatural analogs are crucial for developing novel peptides and proteins with enhanced stability, unique biological activities, or specific structural properties. The ester functionality allows for a wide range of chemical transformations, making them versatile precursors for constructing intricate molecular architectures. nih.gov

Furthermore, alpha-amino acid esters are widely employed as chiral sources in asymmetric synthesis. Their inherent chirality can be leveraged to induce stereoselectivity in a variety of chemical reactions, leading to the formation of enantiomerically pure compounds. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. Metal complexes incorporating alpha-amino acid esters have also found utility as catalysts in environmentally friendly asymmetric syntheses.

The reactivity of alpha-amino acid esters makes them suitable for a range of coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules. Their role as precursors in the synthesis of beta-amino acid derivatives and other valuable organic scaffolds further underscores their academic and industrial importance.

Positional Context of Methyl Amino 2 Naphthyl Acetate Hydrochloride As a Key Naphthyl Amino Acid Ester

Methyl amino(2-naphthyl)acetate hydrochloride is a specific chemical entity that combines the structural features of both a naphthyl group and an alpha-amino acid ester. This unique combination of a bulky, lipophilic naphthyl moiety attached to the alpha-carbon of a methyl aminoacetate framework gives the molecule distinct properties that are highly valued in synthetic and medicinal chemistry.

This compound serves as a crucial chiral building block in the synthesis of more complex molecules, particularly pharmaceuticals. Its primary application lies in asymmetric synthesis, where it is used to introduce a specific stereocenter into a target molecule. The presence of the 2-naphthyl group is not merely a structural feature; it actively contributes to the molecule's utility. This group is known to enhance the lipophilicity of a compound, which can improve its ability to cross biological membranes, and it can also increase the binding affinity of the final molecule to its biological target.

The structural rigidity imparted by the naphthyl ring, combined with the stereochemical purity of the amino acid ester, makes this compound a valuable precursor in the development of enzyme inhibitors, such as protease inhibitors, and receptor ligands. By incorporating this building block, chemists can design and synthesize novel bioactive compounds with tailored properties for specific therapeutic applications.

Table 2: Chemical and Physical Properties of this compound
PropertyValue
CAS Number179811-51-9 nih.gov
Molecular FormulaC13H14ClNO2 nih.gov
Molecular Weight251.71 g/mol
InChI KeyGIDMDKRCSDIXST-UHFFFAOYSA-N nih.gov

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
Naproxen
Propranolol
Nafcillin
Terbinafine
Duloxetine
Carbaryl (1-naphthyl methylcarbamate)

Reactivity and Derivatization Studies of Methyl Amino 2 Naphthyl Acetate Hydrochloride and Its Functional Groups

Transformations of the Ester Moiety (Hydrolysis, Transesterification)

The methyl ester group of the title compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These transformations are fundamental for modifying the carboxylic acid end of the molecule.

Hydrolysis

The hydrolysis of the methyl ester to the corresponding carboxylic acid, amino(2-naphthyl)acetic acid, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous medium, the ester undergoes hydrolysis. google.com The reaction typically requires heating to proceed at a practical rate. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Mediated Hydrolysis (Saponification): Alkaline hydrolysis using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is a common and efficient method. researchgate.net This reaction is generally faster than acid-catalyzed hydrolysis and is effectively irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. Subsequent acidification is required to isolate the free amino acid. Studies on α-amino acid esters have shown that the rate of hydrolysis is highly dependent on pH, with rapid hydrolysis occurring at a pH greater than 8. google.com Copper(II) complexes have also been shown to catalyze the base hydrolysis of α-amino acid esters, increasing the rate by a factor of approximately 10⁴ compared to the free ester. nih.gov

Interactive Table: Representative Conditions for Amino Acid Ester Hydrolysis

Catalyst/Reagent Solvent Temperature Product Notes
HCl (aq) Water/Alcohol Reflux Amino acid hydrochloride Standard acidic condition. google.com
NaOH (aq) Water/Alcohol Room Temp to Reflux Sodium salt of amino acid Followed by acidification to get free amino acid. researchgate.net
Cu(II)-Iminodiacetate Water pH > 6.5 Copper complex of amino acid Demonstrates metal-catalyzed hydrolysis. nih.gov

Transesterification

Transesterification involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of a catalyst. wikipedia.org This reaction is an equilibrium process and is often driven to completion by using the new alcohol as a solvent or by removing the methanol byproduct. wikipedia.org

Acid-Catalyzed Transesterification: Strong acids like H₂SO₄ or p-toluenesulfonic acid can catalyze the reaction. The mechanism is similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. wikipedia.org Scandium(III) triflate has also been reported as an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

Base-Catalyzed Transesterification: Bases such as sodium methoxide or potassium carbonate can also be used. wikipedia.orgorganic-chemistry.org In a study on peptide esters, calcium acetate in methanol was found to facilitate transesterification of various protected peptide esters. nih.gov

Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Amidation)

The primary amino group is a key site for derivatization. As the compound is a hydrochloride salt, the amino group exists in its protonated ammonium form. For it to act as a nucleophile, it typically needs to be deprotonated by adding a base (in situ free-basing) or used in a reaction that proceeds under conditions where the free amine is in equilibrium with the salt. reddit.com

Acylation

N-acylation is a common reaction to form amides. This is typically achieved by reacting the free amine form of methyl amino(2-naphthyl)acetate with an acylating agent like an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated.

Alkylation

N-alkylation introduces alkyl groups to the amino nitrogen, converting the primary amine to a secondary or tertiary amine.

Reductive Amination: A widely used method involves the reaction of the amino acid ester with an aldehyde or ketone to form a Schiff base (imine) intermediate, which is then reduced in situ using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. monash.edu

Direct Alkylation with Alkyl Halides: This method can be challenging due to the potential for over-alkylation to form quaternary ammonium salts. Selective mono-alkylation often requires specific conditions or protecting group strategies. monash.edu

Hydrogen-Borrowing Catalysis: More modern methods utilize alcohols as alkylating agents in the presence of transition metal catalysts (e.g., iridium or ruthenium complexes). researchgate.netnih.govresearchgate.net These methods are highly atom-economical, producing water as the only byproduct, and can be applied directly to amino acid ester hydrochloride salts. researchgate.netresearchgate.net A robust ruthenium-catalyzed methodology has been developed for the direct N-alkylation of α-amino acid esters with alcohols, showing excellent retention of stereochemistry. nih.gov

Interactive Table: Methods for N-Alkylation of Amino Acid Esters

Method Reagents Catalyst Key Features
Reductive Amination Aldehyde/Ketone, NaBH₃CN - Forms secondary or tertiary amines. monash.edu
Direct Alkylation Alkyl Halide, Base - Risk of over-alkylation. monash.edu
Hydrogen Borrowing Alcohol Ru or Ir complex Atom-economical, water is the only byproduct. nih.govresearchgate.net
Iron-Catalyzed Alkylation Alcohol Iron complex Allows for direct functionalization of unprotected amino acids. nih.gov

Amidation

While the term "amidation" can refer to acylation of the amino group, it can also describe the formation of a peptide bond where the amino group of methyl amino(2-naphthyl)acetate acts as the nucleophile attacking an activated carboxylic acid. More recently, direct amidation methods that bypass traditional activating agents have been developed. These include using borate esters like B(OCH₂CF₃)₃ or Lewis acids such as TiF₄, which can facilitate the direct coupling of unprotected amino acids or their esters with amines. rsc.orgrsc.orgtcichemicals.com Some protocols even achieve direct amidation of esters using only water as a green solvent, proceeding via C(acyl)–O bond cleavage. nih.gov

Electrophilic and Nucleophilic Reactions of the Naphthyl Ring System

The naphthalene (B1677914) ring is an aromatic system that can undergo electrophilic substitution. Naphthalene is generally more reactive than benzene in these reactions. libretexts.org The position of substitution is directed by the existing aminoacetate substituent and is influenced by both kinetic and thermodynamic factors. The C1 (α) position of naphthalene is generally more reactive and kinetically favored for substitution, while the C2 (β) position can sometimes be the thermodynamically favored product, especially in reactions like sulfonation at high temperatures. youtube.comscribd.com

The amino(methyl acetate) group at the 2-position is an activating, ortho-, para-directing group. Therefore, electrophilic attack is predicted to occur at the 1- and 3-positions of the same ring.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or in a suitable solvent can introduce a halogen atom onto the ring, likely at the 1-position.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), a key intermediate for synthesizing other derivatives.

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group (-SO₃H). The position of substitution (1- or 3-) can be controlled by temperature. youtube.com

Friedel-Crafts Acylation and Alkylation: These reactions, using an acyl chloride/alkyl halide and a Lewis acid catalyst (e.g., AlCl₃), can attach acyl or alkyl groups to the naphthyl ring. unacademy.comyoutube.com For 2-substituted naphthalenes like 2-methoxynaphthalene, acylation often occurs at the 6-position (para to the existing group on the other ring), especially when bulky catalysts are used. stackexchange.comgoogle.com Similar regioselectivity could be expected for the title compound.

Stability and Degradation Pathways of the Hydrochloride Salt

The hydrochloride salt form of amino acid esters is generally favored for supply and storage due to its enhanced stability compared to the free base. quora.com The salt form protects the ester from hydrolysis and other degradation pathways, ensuring a longer shelf life. reddit.comquora.com

Hydrolytic Stability: As a salt, the amino group is protonated, which reduces the likelihood of intramolecular reactions like cyclization to form diketopiperazines, a common degradation pathway for amino acid esters in their free base form. However, the compound is still susceptible to hydrolysis of the ester moiety, especially in neutral or basic aqueous solutions. google.com The stability is significantly improved in acidic conditions (pH < 7). google.com

Thermal Stability: Amino acid ester hydrochlorides are typically crystalline solids with relatively high melting points. However, excessive temperatures can lead to degradation. For instance, in the production of amino acid esters using thionyl chloride, temperatures are typically kept below 80°C to avoid compromising the stability of the hydrochloride product. google.com

Photodegradation: Naphthalene-containing compounds can be susceptible to photodegradation. Studies on the oxidation products of naphthalene have shown that exposure to UV light can lead to the rapid degradation of high-molecular-weight compounds and alter the molecular composition through reactions involving photolabile functional groups. rsc.orgrsc.org The primary degradation pathways often involve oxidation of the aromatic ring, which can lead to ring-opening and the formation of smaller, more volatile products. frontiersin.orgnih.govresearchgate.net

Future Research Directions and Advanced Methodological Developments in Naphthyl Amino Acid Ester Chemistry

Development of Innovative Catalytic Systems for Sustainable Synthesis

The synthesis of α-amino acid esters, including naphthyl derivatives, is undergoing a paradigm shift towards greener and more sustainable practices. mdpi.com A primary focus is the replacement of traditional stoichiometric reagents and harsh reaction conditions with highly efficient and recyclable catalytic systems.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of α-arylglycine esters. acs.org Researchers have developed one-pot approaches using commercially available aldehydes, anilines (including 2-naphthyl derivatives), and readily available Cinchona alkaloid-based catalysts. acs.orgnih.gov These methods, such as the Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification (DROE) sequence, offer operational simplicity and high enantioselectivity, avoiding the use of heavy metals. acs.org

Biocatalysis: Enzymes offer unparalleled specificity and efficiency under mild, environmentally benign conditions. mdpi.com Lipases, for example, have been successfully employed to catalyze the Michael addition of aromatic amines to acrylates in continuous-flow microreactors, providing a green and rapid method for synthesizing β-amino acid esters. mdpi.com Furthermore, the development of engineered "protoglobin nitrene transferases" facilitates the direct α-C-H amination of carboxylic acid esters, presenting a direct and atom-economical route to unprotected chiral α-amino esters. nih.govnih.gov

Advanced Catalytic Processes: The development of catalytic systems for the fixation of abundant molecules like dinitrogen (N₂) and carbon dioxide (CO₂) represents a frontier in sustainable chemistry. rsc.org While still in early stages, processes that can convert these simple feedstocks into amino acids using photocatalysts under mild conditions could fundamentally change the production of these vital compounds. rsc.org

Catalytic SystemType of SynthesisKey Advantages
Cinchona Alkaloid Organocatalysts Asymmetric α-arylglycine ester synthesisMetal-free, high enantioselectivity, operational simplicity. acs.orgnih.gov
Lipase TL IM β-amino acid ester synthesis (Michael Addition)Green reaction conditions, short residence time, readily available catalyst. mdpi.com
Protoglobin Nitrene Transferases α-C-H amination of carboxylic acid estersDirect synthesis of unprotected α-amino esters, high enantioselectivity. nih.govnih.gov
Polarized Hydroxyapatite Amino acid synthesis from N₂, CO₂, CH₄Utilizes abundant feedstocks, mild reaction conditions. rsc.org

Exploration of Novel Reaction Pathways for Structurally Diverse Naphthyl Amino Acid Derivatives

Beyond improving sustainability, a significant research thrust is the discovery of new reaction pathways to generate naphthyl amino acid derivatives with greater structural complexity and diversity. This involves moving beyond simple alkylation or acylation to more sophisticated transformations.

C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy. Biocatalytic nitrene transfer for the amination of α-C-H bonds in carboxylic acid esters is a prime example of this approach, offering a direct route to α-amino esters from simple precursors. nih.gov

Synthesis of Analogues and Complex Heterocycles: Research is expanding to include the synthesis of structural analogues where the carboxylate or amino group is modified. For instance, highly diastereoselective α-azidation methods have been developed for phosphonates, including naphthyl-substituted variants, providing access to α-aminophosphonic acids, which are important mimics of natural α-amino acids. acs.org Additionally, novel annulation reactions, such as the microwave-assisted, Fe(III)-catalyzed ring-opening of isoxazoles, have shown compatibility with naphthyl moieties, enabling the construction of valuable and complex functionalized pyrroles and pyridines attached to the core amino acid structure. acs.org

Integration of Advanced Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

Catalyst and Reaction Optimization: Machine learning algorithms can predict the performance of catalysts and the outcomes of reactions. acs.org By analyzing data from experimental results, ML models can identify the optimal catalyst, solvent, and temperature for a given transformation, accelerating the development of efficient synthetic protocols for naphthyl amino acid esters.

AI/ML ApplicationObjectivePotential Impact on Naphthyl Amino Acid Ester Chemistry
Retrosynthesis Models Predict viable synthetic pathways for target molecules.Accelerates the design of efficient syntheses for novel derivatives. acs.org
Generative Models Design new molecules with specific, predefined properties.Enables the creation of bespoke naphthyl amino acids for targeted applications in materials or medicine. mit.edu
Predictive Analytics Optimize reaction conditions and catalyst performance.Reduces the experimental burden of process development and improves reaction efficiency. acs.org

Application of High-Throughput Screening in Mechanistic and Reactivity Studies

High-Throughput Screening (HTS) allows researchers to conduct millions of chemical tests in parallel, dramatically accelerating the pace of discovery. wikipedia.org This technology is crucial for exploring the vast chemical space associated with naphthyl amino acid ester chemistry.

Catalyst Discovery and Evolution: HTS is a cornerstone of modern catalyst development, particularly in biocatalysis. For example, researchers have developed high-throughput assays to rapidly evaluate the activity and enantioselectivity of large libraries of mutant enzymes. nih.govnih.gov This directed evolution approach was critical in identifying protoglobin nitrene transferases capable of synthesizing specific enantiomers of α-amino esters. nih.gov The lack of suitable HTS assays has been identified as a significant bottleneck in enzyme engineering, highlighting their importance. acs.org

Reaction Optimization and Mechanistic Analysis: By using microtiter plates and robotic liquid handlers, HTS systems can be used to systematically and rapidly screen a wide range of reaction parameters (e.g., solvents, reagents, temperature, stoichiometry). wikipedia.org This allows for the swift identification of optimal conditions for the synthesis of a particular naphthyl amino acid derivative. The massive datasets generated can also provide deep insights into reaction mechanisms and reactivity trends that would be impossible to obtain through traditional, low-throughput methods. wikipedia.org

Screening for Biological Activity: HTS is widely used in drug discovery to screen large compound libraries for biological activity. nih.gov Novel libraries of structurally diverse naphthyl amino acid derivatives can be rapidly assessed against various biological targets, such as enzymes or receptors, to identify promising lead compounds for therapeutic development. nih.govnih.gov

Q & A

Basic: What are the critical steps in synthesizing Methyl amino(2-naphthyl)acetate hydrochloride, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves:

  • Nucleophilic substitution : Reacting 2-naphthylamine derivatives with chloroacetic acid or methyl esters in the presence of a base (e.g., NaOH) .
  • Hydrochloride salt formation : Adding HCl to precipitate the compound, enhancing solubility for biological assays .
    Critical parameters include:
  • Temperature control : Higher temperatures (e.g., reflux in ethanol/methanol) accelerate reactions but may increase side products .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while aqueous conditions aid in salt formation .
  • Stoichiometry : Excess amine or chloroacetic acid ensures complete conversion, monitored via TLC or HPLC .

Advanced: How can reaction optimization reduce by-products during synthesis?

Answer:
Strategies include:

  • Stepwise purification : Intermediate isolation via column chromatography reduces impurity carryover .
  • Catalyst use : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • By-product analysis : Using LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products) and adjusting pH or temperature accordingly .
  • Microwave-assisted synthesis : Shortens reaction time, minimizing degradation pathways observed in prolonged heating .

Basic: Which analytical methods are recommended for structural and purity validation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., naphthyl proton signals at δ 7.2–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₄ClNO₂ at m/z 259.1) .
  • Elemental Analysis : Validates stoichiometry of C, H, N, and Cl within ±0.4% of theoretical values .

Advanced: How can researchers address contradictions in reported biological activities of structural analogs?

Answer:

  • Comparative structural analysis : Use X-ray crystallography or molecular docking to compare binding affinities of analogs (e.g., trifluoromethyl vs. methoxy substitutions) .
  • In vitro assays : Standardize assays (e.g., enzyme inhibition IC₅₀ measurements) under controlled conditions (pH, temperature) to eliminate variability .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ) to identify trends in bioactivity linked to specific substituents (e.g., electron-withdrawing groups enhancing receptor affinity) .

Basic: What protocols ensure stable stock solutions for biological testing?

Answer:

  • Solvent selection : Prepare stock solutions in DMSO (≤10 mM) to avoid precipitation; dilute in PBS or cell culture media for assays .
  • Storage : Aliquot and store at -80°C for long-term stability (≤6 months) or -20°C for short-term use (≤1 month) .
  • Freeze-thaw cycles : Limit to ≤3 cycles to prevent degradation, confirmed via HPLC reanalysis .

Advanced: How does the naphthyl ring’s substitution pattern influence target interactions?

Answer:

  • Electron density effects : Bulky 2-naphthyl groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., proteases), validated via mutagenesis studies .
  • Substituent positioning : Para-substitutions (e.g., -OCH₃) improve solubility but may reduce membrane permeability, assessed via logP measurements .
  • Experimental validation :
    • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to targets like GPCRs .
    • Fluorescence Polarization : Measures competitive displacement of labeled ligands in receptor-binding assays .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential irritancy .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl vapors during salt formation .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal, complying with local regulations .

Advanced: What computational methods predict the pharmacokinetics of Methyl amino(2-naphthyl)acetate derivatives?

Answer:

  • ADMET modeling : Tools like SwissADME predict absorption (e.g., Caco-2 permeability) and metabolism (CYP450 interactions) .
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .
  • QSAR studies : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity to guide structural optimization .

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